2-Amino-2-indancarboxylic acid

Description

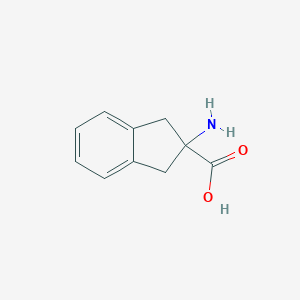

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFXIWMAQOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290762 | |

| Record name | 2-Amino-2-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27473-62-7 | |

| Record name | 27473-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-indancarboxylic Acid: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-indancarboxylic acid, a cyclic amino acid analogue, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid indane framework imparts unique conformational constraints, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced polymers. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

The intrinsic properties of this compound are summarized below. These values, compiled from various sources, offer a comprehensive quantitative overview of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 177.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | > 260 °C | --INVALID-LINK-- |

| Boiling Point (estimated) | 309.12 °C | --INVALID-LINK-- |

| Density (estimated) | 1.1607 g/cm³ | --INVALID-LINK-- |

| Refractive Index (estimated) | 1.5168 | --INVALID-LINK-- |

| pKa (predicted) | 2.21 ± 0.20 (acidic), 9.5-10.5 (basic, estimated) | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO (with heating) and Methanol. | --INVALID-LINK-- |

| Storage Conditions | Store at 0 - 8 °C in a dry, sealed container. | --INVALID-LINK-- |

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not publicly detailed, the following are generalized, standard protocols that are widely accepted and utilized for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For pure substances, this range is typically narrow.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) is added to each test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature-dependent solubility. The results are typically reported as soluble, slightly soluble, or insoluble.

pKa Determination

The acid dissociation constant (pKa) for the carboxylic acid and the amino group can be determined by titration.

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

-

Data Analysis: The absorption bands are correlated with specific functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carbonyl group).

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.

-

Data Analysis: The molecular weight of the compound is confirmed from the molecular ion peak.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Conclusion

This compound presents a unique structural motif with significant potential in various scientific domains. This guide provides a foundational understanding of its key physical properties and the standard methodologies for their determination. The compiled data and outlined protocols are intended to support researchers and developers in the effective utilization of this compound in their ongoing and future projects.

An In-depth Technical Guide to 2-Amino-2-indancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-indancarboxylic acid (Aic) is a non-proteinogenic, conformationally constrained α-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid indane framework makes it a valuable building block for synthesizing peptidomimetics and other pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound, with a focus on its potential applications in therapeutic design.

Chemical Structure and Properties

This compound is characterized by an indane scaffold with an amino group and a carboxylic acid group attached to the same carbon atom (C2). This structure imparts significant conformational rigidity compared to its acyclic analogue, phenylalanine.

The systematic IUPAC name for this compound is 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.[1] Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27473-62-7 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |

| SMILES | C1C2=CC=CC=C2CC1(C(=O)O)N | [1] |

| InChI | InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | [1] |

| Melting Point | >298-300 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMSO (heated) and methanol | [3] |

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids like this compound can be achieved through several established methods. A common and efficient route is the Bucherer-Bergs reaction , followed by hydrolysis.[4][5]

Experimental Protocol: Bucherer-Bergs Synthesis of Indan-spiro-5'-hydantoin

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.[4][5]

Materials:

-

2-indanone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, a mixture of 2-indanone, potassium cyanide, and ammonium carbonate is prepared in an aqueous ethanol solution.

-

The reaction mixture is heated under reflux for several hours to facilitate the formation of the spiro-hydantoin intermediate, indan-spiro-5'-hydantoin.

-

Upon completion of the reaction, the mixture is cooled, and the hydantoin product is precipitated by acidification with hydrochloric acid.

-

The crude hydantoin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Hydrolysis of Indan-spiro-5'-hydantoin to this compound

The final step is the hydrolysis of the hydantoin ring to yield the desired amino acid.[6]

Materials:

-

Indan-spiro-5'-hydantoin

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Procedure:

-

The purified indan-spiro-5'-hydantoin is suspended in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

-

The mixture is heated under reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the hydantoin ring.

-

After cooling, the reaction mixture is neutralized and then acidified with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 5-6.

-

The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and the known characteristics of amino acids and indane derivatives.

¹H NMR:

-

Aromatic protons: A multiplet in the range of 7.1-7.3 ppm.

-

Methylene protons (indane ring): Two singlets or an AB quartet system for the benzylic protons (C1 and C3) around 3.0-3.5 ppm.

-

NH₂ protons: A broad singlet that is exchangeable with D₂O.

-

COOH proton: A very broad singlet, typically downfield (>10 ppm), which is also D₂O exchangeable.

¹³C NMR:

-

Carboxyl carbon: A signal in the range of 170-180 ppm.

-

Quaternary carbon (C2): A signal around 60-70 ppm.

-

Aromatic carbons: Signals between 120-145 ppm.

-

Methylene carbons (C1 and C3): Signals in the aliphatic region, typically around 30-40 ppm.

FT-IR:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-N stretch: A band in the 1020-1250 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺.

-

Common fragmentation patterns for amino acids include the loss of the carboxyl group (-45 Da) and the loss of water (-18 Da).

Applications in Drug Development and Research

This compound serves as a constrained analogue of phenylalanine, which is a crucial amino acid in many biologically active peptides. By incorporating this rigid structure into peptide sequences, researchers can lock the peptide into a specific conformation, which can lead to enhanced biological activity, selectivity, and stability.

Peptidomimetics

The constrained nature of this compound is particularly useful in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation and better oral bioavailability.

Enzyme Inhibition

This compound and its derivatives have been investigated as inhibitors of various enzymes.

-

Phenylalanine Ammonia-Lyase (PAL): The carboxyl analogue of 2-aminoindan-2-phosphonic acid, which is a potent PAL inhibitor, has been shown to be a substrate for PAL. This suggests that the indane scaffold can interact with the active site of this enzyme.

-

Tyrosine Hydroxylase (TH): Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. The structural similarity of this compound to tyrosine, the natural substrate of TH, makes it a potential candidate for the development of TH inhibitors. The feedback inhibition of TH by dopamine involves the binding of the catecholamine to the active site. Constrained analogues of the natural substrate can act as competitive inhibitors.

Conclusion

This compound is a versatile and valuable building block for the development of novel therapeutics. Its conformationally constrained structure provides a powerful tool for designing potent and selective enzyme inhibitors and peptidomimetics. The synthetic route via the Bucherer-Bergs reaction offers an accessible method for its preparation, enabling further exploration of its potential in medicinal chemistry and drug discovery. Future research will likely focus on the synthesis of chiral derivatives and their incorporation into a wider range of biologically active molecules.

References

- 1. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-indancarboxylic Acid (CAS: 27473-62-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-indancarboxylic acid, also known by its CAS number 27473-62-7 and as Aic-OH, is a conformationally restricted cyclic amino acid analogue. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Notably, this compound has been identified as a potent opioid analgesic with a high affinity for kappa-opioid receptors and as a potential inhibitor of tyrosine hydroxylase. This dual activity suggests its potential as a lead compound in the development of novel therapeutics for pain management and neurological disorders. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and development efforts.

Chemical and Physical Properties

This compound is a white to off-white powder. Its core structure consists of an indane framework with an amino group and a carboxylic acid group attached to the same carbon atom (C2), creating a chiral center.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 27473-62-7 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |

| Synonyms | Aic-OH, 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |

| Melting Point | >260 °C | |

| Appearance | White to off-white powder | |

| Solubility | Slightly soluble in DMSO (heated) and methanol. | [2][3] |

Synthesis

Logical Workflow for a Potential Synthesis Route:

References

- 1. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINOINDAN-2-CARBOXYLIC ACID | 27473-62-7 [m.chemicalbook.com]

- 3. 27473-62-7 CAS MSDS (2-AMINOINDAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Aminoindan-2-carboxylic Acid (H-Aic-OH)

This guide provides a comprehensive overview of 2-Aminoindan-2-carboxylic acid, a conformationally constrained amino acid analogue. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

2-Aminoindan-2-carboxylic acid, often abbreviated as H-Aic-OH, is a non-proteinogenic amino acid that incorporates an indane moiety. This rigid scaffold imparts significant conformational constraints, making it a valuable building block in peptide and small molecule drug design.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |

| Synonyms | H-Aic-OH, Aic, Ind, Ain | [2][3] |

| Molecular Formula | C10H11NO2 | [3][4] |

| Molecular Weight | 177.20 g/mol | [3][4] |

| CAS Number | 27473-62-7 | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | > 260 °C | [3] |

Applications in Research and Development

H-Aic-OH serves as a crucial structural motif in several areas of chemical and pharmaceutical research due to its unique rigid structure.

-

Pharmaceutical Development : It is a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, owing to its structural resemblance to neurotransmitters.[3] Its constrained nature is utilized to design peptides with specific secondary structures, such as turns and helices, which can lead to enhanced biological activity and stability.

-

Medicinal Chemistry : Researchers utilize H-Aic-OH to create compounds with potential therapeutic effects, including anti-inflammatory and analgesic properties.[3] The indane framework is a valuable scaffold for developing bioactive molecules.[3]

-

Asymmetric Synthesis : Its chiral variants can be used as auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds.[3]

-

Materials Science : H-Aic-OH has been explored for integration into polymer formulations to improve their mechanical properties.[3]

Experimental Protocols: Synthesis of H-Aic-OH

An efficient, scalable synthesis of 2-Aminoindan-2-carboxylic acid has been reported via the dialkylation of a nucleophilic glycine equivalent.[2] The following protocol is a summary of this method.

Materials:

-

Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP)

-

o-dibromoxylylene

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Sodium tert-butoxide (NaO-t-Bu)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

Monoalkylation: The Ni(II)-glycine complex is monoalkylated with o-dibromoxylylene under phase-transfer conditions. This step typically proceeds in high yield.[2]

-

Cyclization: The resulting intermediate is then cyclized without purification. This intramolecular cyclization is conducted in a homogenous solution using a strong base, such as sodium tert-butoxide in DMF, to yield the protected Aic-Ni(II) complex.[2]

-

Hydrolysis: The final step involves the acidic hydrolysis of the complex to release the free amino acid, 2-Aminoindan-2-carboxylic acid (H-Aic-OH).[2] The chelating ligand can be recovered and reused.[2]

This synthetic approach is notable for its high yields at each step, making it suitable for large-scale production.[2]

Visualized Workflows and Concepts

Diagram 1: Synthetic Workflow for H-Aic-OH

Caption: Synthetic pathway for 2-Aminoindan-2-carboxylic acid (H-Aic-OH).

Diagram 2: Role of H-Aic-OH in Constrained Peptide Design

References

Spectroscopic Analysis of 2-Amino-2-indancarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and drug development professionals, offering a structured overview of the spectroscopic data for 2-Amino-2-indancarboxylic acid. Due to the current unavailability of specific, experimentally-derived spectroscopic data for this compound in accessible literature and databases, this document will present a standardized framework for the presentation of such data. This includes templated tables for quantitative results and generalized experimental protocols for key spectroscopic techniques. This framework is based on established principles for the analysis of cyclic amino acids and will be updated as authenticated data becomes available.

Introduction

This compound is a cyclic, non-proteinogenic amino acid. Its rigid structure, conferred by the indane moiety, makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other constrained molecules. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in any research or development context. This guide outlines the expected spectroscopic signature of the molecule across several standard analytical techniques.

Spectroscopic Data Summary

The following tables are formatted to present the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These tables are currently populated with placeholder data and typical ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: D₂O, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2-7.4 | Multiplet | Aromatic C-H |

| ~3.3 (A) | Doublet | CH₂ (Benzylic) |

| ~3.1 (B) | Doublet | CH₂ (Benzylic) |

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: D₂O, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~140-145 | Aromatic C (Quaternary) |

| ~125-130 | Aromatic C-H |

| ~60-65 | C-NH₂ (Quaternary α-C) |

| ~40-45 | CH₂ (Benzylic) |

Table 3: Infrared (IR) Absorption Data (Predicted)

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2800-3100 | Medium | N-H stretch (Amine) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580-1650 | Medium | N-H bend (Amine) |

| ~1400-1500 | Medium | C=C stretch (Aromatic) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electrospray Ionization (ESI)

| m/z Ratio | Ion Type |

| 178.08 | [M+H]⁺ |

| 161.08 | [M-NH₃+H]⁺ |

| 132.06 | [M-COOH+H]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as the chemical shifts of the amine and carboxylic acid protons are solvent-dependent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the instrument parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve optimal ionization and signal intensity.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxylic acid group.

-

Logical Workflow for Spectroscopic Characterization

For clarity, the logical flow of experiments for the complete characterization of this compound is presented.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

2-Amino-2-indancarboxylic Acid: A Comprehensive Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 2-Amino-2-indancarboxylic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information, outlining standardized experimental protocols for comprehensive solubility assessment, and providing a logical workflow for determining the solubility of this and similar compounds.

Introduction to this compound

This compound is a cyclic amino acid analogue. Its rigid structure, conferred by the indane moiety, makes it a valuable building block in medicinal chemistry for the synthesis of conformationally constrained peptides and other pharmacologically active agents. Understanding its solubility is a critical first step in drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy.

Solubility Data

Currently, detailed quantitative solubility data for this compound across a range of solvents, pH levels, and temperatures is not extensively documented in scientific literature. However, qualitative assessments have indicated its general solubility characteristics.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Temperature | pH | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Heated | Not Specified | Slightly Soluble | [1] |

| Methanol | Not Specified | Not Specified | Slightly Soluble | [1] |

| Water | Not Specified | Not Specified | Generally Soluble (as an amino acid) | [2] |

| Non-polar organic solvents | Not Specified | Not Specified | Generally Insoluble (as an amino acid) | [2] |

Note: This table is intended to be a template for researchers to populate with experimentally determined quantitative data.

Experimental Protocols for Solubility Determination

To generate a comprehensive and quantitative solubility profile for this compound, the following standard experimental methodologies are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, propylene glycol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the samples to ensure an excess of undissolved solid remains.

-

Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or crystallization during this step.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

The solubility is reported in units such as mg/mL, g/L, or molarity.

pH-Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.

Objective: To determine the aqueous solubility of this compound as a function of pH.

Procedure:

-

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Perform the equilibrium solubility method (as described in 3.1) in each of these buffers.

-

Plot the determined solubility values against the corresponding pH of the buffer. This profile is critical for predicting the compound's behavior in the gastrointestinal tract.

Visualizing the Solubility Assessment Workflow

A systematic approach is essential for a thorough solubility assessment. The following diagram illustrates a typical workflow.

Caption: Workflow for Comprehensive Solubility Profiling.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how solubility impacts subsequent stages is crucial. The following diagram illustrates the logical relationship between solubility and key development milestones.

Caption: Impact of Solubility on Drug Development Milestones.

Conclusion

References

In-Depth Technical Guide: 2-Amino-2-indancarboxylic Acid Crystal Structure Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the analysis of the crystal structure of 2-Amino-2-indancarboxylic acid. Despite the absence of a publicly available, experimentally determined crystal structure for this specific molecule, this document outlines the theoretical structural parameters, details the general experimental protocols for its determination via single-crystal X-ray diffraction, and presents visualizations of its molecular structure and the analytical workflow. This guide serves as a valuable resource for researchers interested in the conformational properties of constrained amino acids and the methodologies for their structural elucidation.

Introduction

This compound is a non-proteinogenic, conformationally constrained amino acid. Its rigid indane framework makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with defined secondary structures. Understanding its three-dimensional structure is crucial for rational drug design and for predicting its influence on the conformation of larger molecules. This guide addresses the structural analysis of this compound, providing both theoretical data and a detailed description of the experimental procedures required for its empirical determination.

Predicted Crystallographic and Molecular Data

In the absence of an experimentally determined crystal structure from public databases, the following tables summarize predicted or theoretical data for this compound. These values are derived from computational chemistry models and typical bond lengths and angles for similar molecular fragments.

Table 1: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic (Hypothetical) |

| Space Group | P2₁/c or Pca2₁ (Hypothetical) |

| a (Å) | 10.5 - 12.5 (Estimated) |

| b (Å) | 5.0 - 7.0 (Estimated) |

| c (Å) | 14.0 - 16.0 (Estimated) |

| α (°) | 90 |

| β (°) | 95 - 105 (Estimated for Monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 750 - 1300 (Estimated) |

| Z | 4 (Hypothetical) |

Table 2: Key Predicted Intramolecular Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C(sp³)-C(sp³) (indan) | 1.52 - 1.55 |

| C(sp³)-C(ar) | 1.50 - 1.53 |

| C(ar)-C(ar) | 1.38 - 1.41 |

| Cα-C(carboxyl) | 1.52 - 1.55 |

| Cα-N | 1.46 - 1.49 |

| C=O | 1.20 - 1.23 |

| C-O | 1.30 - 1.33 |

| **Bond Angles (°) ** | |

| C-Cα-C | ~109.5 |

| N-Cα-C(carboxyl) | ~110 |

| O-C-O (carboxyl) | ~125 |

Experimental Protocols for Crystal Structure Determination

The following sections detail the standard experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Synthesis and Crystallization

Synthesis of this compound can be achieved through various established methods, such as the Strecker synthesis from 2-indanone.

Crystallization Protocol:

-

Solvent Selection: A systematic screening of solvents is performed to find a suitable system where the compound has moderate solubility. Common solvents for amino acids include water, ethanol, methanol, and their mixtures.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent or solvent system. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The vapor of the precipitant slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) are directed at the crystal. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1] A complete dataset is collected by rotating the crystal through a specific angular range.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its crystal structure determination.

Conclusion

While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides a robust framework for its analysis. The predicted structural data, detailed experimental protocols, and clear visualizations offer valuable insights for researchers in medicinal chemistry and structural biology. The methodologies outlined herein are standard for the structural elucidation of small organic molecules and can be readily applied to obtain the precise crystal structure of this compound, which will undoubtedly aid in the future design of novel therapeutics.

References

In-Depth Technical Guide: Theoretical Conformational Analysis of 2-Aminoindan-2-carboxylic Acid (H-Aic-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan-2-carboxylic acid (H-Aic-OH), a conformationally constrained cyclic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid indane framework imparts unique stereochemical properties that can influence the secondary structure of peptides and enhance biological activity and stability. This technical guide provides a comprehensive overview of the theoretical conformational analysis of H-Aic-OH, summarizing key quantitative data from computational studies, detailing the methodologies employed, and visualizing the fundamental principles of conformational analysis. Understanding the conformational preferences of H-Aic-OH is crucial for the rational design of peptidomimetics and other therapeutic agents with well-defined three-dimensional structures.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy variations associated with changes in these arrangements. For a molecule like H-Aic-OH, which possesses rotatable single bonds, different spatial orientations, or conformations, can exist. These conformations are interconvertible without breaking any covalent bonds. The relative stability of these conformers is determined by their potential energy, which is influenced by factors such as torsional strain, steric hindrance, and intramolecular interactions like hydrogen bonding.

Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are powerful tools for exploring the conformational landscape of a molecule. These methods can predict the geometries of stable conformers, their relative energies, and the energy barriers for interconversion between them.

Conformational Preferences of H-Aic-OH

The conformational rigidity of H-Aic-OH is primarily due to the indane ring system. However, rotation around the Cα-Cβ and Cα-C' single bonds, as well as the orientation of the carboxylic acid and amino groups, gives rise to a set of distinct low-energy conformers.

Key Dihedral Angles

The conformation of an amino acid is typically described by a set of dihedral angles. For H-Aic-OH, the key dihedral angles include:

-

ω (Cα-C'-O-H): Describes the orientation of the hydroxyl proton of the carboxylic acid. The syn (ω ≈ 0°) and anti (ω ≈ 180°) conformations are the most common.

-

χ1 (N-Cα-Cβ-Cγ): Defines the rotation around the bond connecting the alpha-carbon to the indane ring.

-

ψ (N-Cα-C'-O): Describes the rotation around the bond between the alpha-carbon and the carbonyl carbon.

-

φ (C'-N-Cα-C'): Relevant when H-Aic-OH is incorporated into a peptide chain.

Relative Energies of Conformers

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the relative energies of different H-Aic-OH conformers. These calculations help identify the most stable, or ground-state, conformation and the energy penalties associated with other conformations.

Table 1: Calculated Relative Energies of H-Aic-OH Conformers

| Conformer | Dihedral Angle (ω) | Relative Energy (kcal/mol) |

| 1 (syn) | ~0° | 0.00 |

| 2 (anti) | ~180° | 4.5 - 6.0 |

Note: The energy difference between syn and anti conformers can vary depending on the level of theory, basis set, and solvent model used in the calculations.

The syn conformation of the carboxylic acid group is generally found to be the most stable due to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Methodologies for Conformational Analysis

A thorough theoretical conformational analysis involves a multi-step computational workflow. The choice of methods is critical for obtaining accurate and reliable results.

Computational Workflow

A typical workflow for the conformational analysis of a molecule like H-Aic-OH is as follows:

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for accurate geometry optimizations and energy calculations of different conformers.

Experimental Protocol: DFT Calculations for H-Aic-OH Conformational Analysis

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Initial Geometries: Initial 3D structures of the syn and anti conformers of H-Aic-OH are built.

-

Method and Basis Set: A suitable DFT functional and basis set are chosen. A common choice is the B3LYP functional with the 6-31G(d,p) basis set for initial optimizations, followed by single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Model: To simulate the effect of a solvent (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed during the calculations.

-

Energy Analysis: The relative energies of the conformers are calculated by comparing their total electronic energies, including ZPVE corrections.

Potential Energy Surface (PES) Scan

To understand the energy barrier for the interconversion between conformers, a potential energy surface (PES) scan can be performed. This involves systematically changing a specific dihedral angle (e.g., the O=C-O-H dihedral angle) and calculating the energy at each step.

Impact on Drug Design and Development

The conformational preferences of H-Aic-OH have significant implications for its use in drug design. By incorporating this constrained amino acid into a peptide sequence, researchers can:

-

Induce Specific Secondary Structures: The rigid nature of H-Aic-OH can help to stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

-

Enhance Receptor Binding: A pre-organized, conformationally restricted ligand can bind to its target receptor with higher affinity and specificity, as less conformational entropy is lost upon binding.

-

Improve Metabolic Stability: The constrained backbone can protect the peptide from enzymatic degradation, leading to a longer biological half-life.

Conclusion

The theoretical conformational analysis of H-Aic-OH provides valuable insights into its structural properties and energetic landscape. Computational methods such as DFT and molecular dynamics simulations are indispensable tools for elucidating the preferred conformations and the energy barriers between them. This knowledge is fundamental for the rational design of novel peptides and small molecules with enhanced therapeutic potential, enabling researchers to precisely control the three-dimensional structure of bioactive compounds. As computational resources and methodologies continue to advance, the in-silico analysis of such constrained amino acids will play an increasingly important role in the future of drug discovery and development.

Methodological & Application

Application Notes and Protocols for 2-Amino-2-indancarboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid 2-Amino-2-indancarboxylic acid (Aic) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Aic is a conformationally constrained and sterically hindered amino acid that can significantly influence the secondary structure and stability of peptides, making it a valuable tool in drug design and development.[1]

Introduction to this compound (Aic)

This compound is a cyclic, non-natural amino acid characterized by a rigid indane ring system. This structural feature imparts significant conformational constraints on the peptide backbone, influencing folding and stability. The incorporation of Aic can lead to peptides with enhanced resistance to enzymatic degradation and unique structural properties. However, its bulky nature also presents challenges during solid-phase synthesis, requiring optimized coupling protocols to achieve high yields.

Data Presentation: Comparative Coupling Efficiency

The successful incorporation of the sterically hindered Fmoc-Aic-OH requires careful selection of coupling reagents. The following table summarizes the expected coupling efficiencies of various common coupling reagents based on their known performance with hindered amino acids. It is important to note that optimal conditions may vary depending on the specific peptide sequence and adjacent amino acids.

| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | Expected Yield (%) | Key Considerations |

| HATU | Internal (HOAt) | DIPEA, Collidine | 1 - 4 hours | >95% | Highly reactive, recommended for sterically hindered couplings. Minimizes racemization. |

| HBTU | Internal (HOBt) | DIPEA, NMM | 2 - 6 hours | >90% | Effective for most couplings, but may require double coupling for Aic. |

| DIC/Oxyma | OxymaPure | DIPEA | 4 - 12 hours | 85-95% | Cost-effective option. Longer reaction times are generally required. |

| PyBOP | Internal (HOBt) | DIPEA, NMM | 2 - 6 hours | >90% | Good alternative to aminium/uronium salts. |

Experimental Protocols

The following protocols provide detailed methodologies for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Protocol 1: Standard Fmoc-SPPS Cycle for Aic Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-Aic-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-Aic-OH

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Coupling of Fmoc-Aic-OH:

-

In a separate vial, dissolve Fmoc-Aic-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or faint yellow) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

-

-

Washing: After complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. Wash thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of Aic-containing peptides against proteolytic degradation.

Materials:

-

Purified Aic-containing peptide

-

Control peptide (with a natural amino acid at the corresponding position)

-

Protease solution (e.g., Trypsin, Chymotrypsin, or serum)

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

-

RP-HPLC system

Procedure:

-

Sample Preparation: Prepare stock solutions of the Aic-containing peptide and the control peptide in the reaction buffer.

-

Enzymatic Reaction:

-

Incubate the peptide solutions with the protease solution at a specific concentration and temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquots.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Analysis: Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life of the peptides.

Visualizations

Figure 1: General workflow for the incorporation of Fmoc-Aic-OH in solid-phase peptide synthesis.

Figure 2: Simplified representation of the HATU-mediated coupling of Fmoc-Aic-OH.

Applications in Drug Development

The unique structural properties conferred by this compound make it a valuable building block in the design of therapeutic peptides.

-

Enhanced Stability: The rigid indane structure can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.

-

Conformational Control: Aic can be used to induce specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.[1]

-

Improved Potency: By locking the peptide into a bioactive conformation, the incorporation of Aic can lead to enhanced binding affinity and increased potency.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a powerful strategy for developing novel therapeutics with improved stability and activity. While its steric hindrance requires optimized coupling conditions, the use of highly reactive coupling reagents like HATU can ensure efficient synthesis. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this unique amino acid in their peptide design and drug discovery efforts.

References

Application Notes: Coupling Protocols for 2-Amino-2-indancarboxylic Acid

Introduction

2-Amino-2-indancarboxylic acid is a non-proteinogenic, cyclic, α,α-disubstituted amino acid. Its rigid, sterically hindered structure makes it a valuable building block in medicinal chemistry for designing conformationally constrained peptides and peptidomimetics. The incorporation of such residues can enhance metabolic stability and receptor affinity. However, the steric hindrance posed by the quaternary α-carbon presents significant challenges for standard peptide coupling procedures, often leading to low reactivity, incomplete reactions, and potential side reactions.[1][2][3]

These application notes provide a comprehensive guide to effective coupling strategies for this compound in both solid-phase and solution-phase synthesis. The protocols emphasize the use of potent coupling reagents and optimized conditions to overcome the challenges associated with this sterically demanding amino acid.[4]

Challenges in Coupling

The primary difficulty in acylating the amino group of a peptide chain with N-protected this compound, or in activating its carboxyl group to acylate another amine, stems from steric hindrance.[4][5] This can prevent the reacting centers from achieving the necessary proximity and orientation for efficient amide bond formation. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) alone may be inefficient.[6] To achieve high yields, more potent activating reagents are required.[7]

Data Presentation: Comparative Coupling Efficiency

The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes various coupling conditions and their generally expected efficiencies for sterically hindered amino acids. Yields are sequence-dependent and may require further optimization.

| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) for Hindered Couplings | Key Considerations |

| HATU | Internal (HOAt) | DIPEA, Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings; reduces racemization.[8][9] Can cause capping of the N-terminus if used in excess. |

| HBTU | Internal (HOBt) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, a standard for difficult couplings.[8] May require double coupling. |

| PyBOP | Internal (HOBt) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Byproducts are less hazardous than those from BOP.[8] Reactions are rapid.[7] |

| DIC/Oxyma | OxymaPure® | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | A safer and often more effective alternative to HOBt-based additives. |

| DIC/HOBt | HOBt | DIPEA, NMM | DMF, CH₂Cl₂ | 85-95% | A classic and cost-effective method; addition of HOBt minimizes racemization.[8] |

| Symmetrical Anhydride | N/A | DIPEA | CH₂Cl₂, DMF | >90% | Highly effective for coupling to a sterically hindered N-terminus.[5] Requires pre-formation. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol details a single coupling cycle for incorporating an N-terminally protected (e.g., Fmoc) this compound onto a resin-bound peptide chain with a free N-terminal amine.

Reagents and Equipment:

-

Peptide-resin with a free N-terminus

-

Fmoc-2-Amino-2-indancarboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxide hexafluorophosphate)[8]

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

-

N-terminal Deprotection:

-

Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat the deprotection step with fresh solution for 15-20 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly by agitating with DMF (5-6 times for 2 minutes each) and then DCM (3 times for 2 minutes each) to remove all residual deprotection agent.

-

Coupling of Fmoc-2-Amino-2-indancarboxylic acid:

-

In a separate vial, prepare the activation solution: Dissolve Fmoc-2-Amino-2-indancarboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.[10]

-

Add the activated solution to the reaction vessel containing the washed, deprotected resin.

-

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. To ensure complete coupling, the reaction progress can be monitored using a qualitative test (e.g., Kaiser test). For a hindered residue like this, a negative Kaiser test may take longer to achieve.

-

Double Coupling (Optional but Recommended): If the Kaiser test is positive after the initial coupling time, drain the reaction solution and repeat steps 4 and 5 with a fresh activation solution.

-

Final Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Synthesis using DIC/HOBt

This protocol describes the coupling of N-protected this compound to an amino acid ester hydrochloride.

Reagents and Equipment:

-

N-protected (e.g., Boc) this compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

NMM (N-Methylmorpholine) or DIPEA

-

Anhydrous solvents (DCM, DMF)

-

Round-bottom flasks, magnetic stirrer, ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Reactant Preparation:

-

Dissolve N-Boc-2-Amino-2-indancarboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (or a DCM/DMF mixture if solubility is an issue) in a round-bottom flask.

-

In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt and free the amine. Stir for 10-15 minutes.

-

-

Activation and Coupling:

-

Cool the N-Boc-2-Amino-2-indancarboxylic acid solution to 0 °C in an ice bath.

-

Add DIC (1.1 eq.) to the cooled solution and stir for 15-20 minutes for pre-activation.

-

Add the neutralized amino acid ester solution from step 1 to the activation mixture.

-

Allow the reaction to warm to room temperature and stir overnight (16-24 hours).

-

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

-

Dilute the filtrate with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

If necessary, purify the crude product by flash column chromatography on silica gel.[9]

-

Visualizations

General Coupling Reaction Scheme

Caption: General scheme for amide bond formation with this compound.

SPPS Workflow for a Single Coupling Cycle

Caption: Workflow for the solid-phase synthesis coupling cycle.

Solution-Phase Coupling Workflow

Caption: Workflow for the solution-phase coupling protocol.

References

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [ideas.repec.org]

- 4. benchchem.com [benchchem.com]

- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the Incorporation of 2-Amino-2-indancarboxylic Acid into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-coded amino acids (NCAAs) into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. 2-Amino-2-indancarboxylic acid (Aic), a conformationally constrained synthetic amino acid, has emerged as a valuable building block in peptide design. Its rigid structure, stemming from the fusion of a cyclopentane ring to a benzene ring, imparts significant conformational rigidity to the peptide backbone. This rigidity can lead to a range of benefits, including increased receptor binding affinity and selectivity, enhanced proteolytic stability, and improved pharmacokinetic profiles. These application notes provide a comprehensive overview of the incorporation of Aic into peptides, including synthetic protocols, and its impact on peptide structure and function.

Key Applications of Aic Incorporation:

-

Enhanced Receptor Affinity and Selectivity: The conformational constraint imposed by Aic can lock the peptide into a bioactive conformation, leading to a more favorable interaction with its target receptor. This can result in a significant increase in binding affinity and selectivity for a specific receptor subtype. A notable application is in the design of potent and selective opioid receptor agonists.[1][2]

-

Increased Proteolytic Stability: The steric hindrance provided by the indanyl moiety of Aic can shield adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to degradation extends the in vivo half-life of the peptide, a critical factor for therapeutic efficacy. While direct quantitative data for Aic-containing peptides is not abundant in publicly available literature, the principle is well-established for other conformationally constrained and non-natural amino acids.[3][4][5]

-

Modulation of Peptide Conformation: The incorporation of Aic can induce specific secondary structures, such as turns or helical motifs, in the peptide chain. This ability to dictate conformation is a powerful tool for designing peptides with predefined three-dimensional structures tailored for specific biological targets.

Quantitative Data Summary

The incorporation of this compound (Aic) into peptides has been shown to significantly impact their biological activity and stability. The following tables summarize key quantitative data from studies on Aic-containing peptides, primarily focusing on opioid receptor agonists.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of Aic-Containing Dermorphin Analogs

| Peptide Sequence | Modification | Ki (nM) for MOR | Fold Change vs. Native |

| H-Tyr-D-Orn-Phe-Glu-NH₂ | Native Peptide | 1.5 | - |

| H-Tyr-D-Orn-Aic-Glu-NH₂ | Phe replaced with Aic | 0.3 | 5-fold increase |

Data adapted from molecular dynamics simulation studies on potent and highly µ-selective opioid analogs.[2]

Table 2: Expected Proteolytic Stability of Aic-Containing Peptides in Human Serum

| Peptide | Modification | Expected Half-life (t½) in Serum | Expected Improvement Factor |

| Native Linear Peptide | - | Minutes | - |

| Aic-Containing Peptide | Incorporation of Aic | Hours | >10-fold |

| Cyclic Native Peptide | Cyclization | Hours | >10-fold |

This table presents expected data based on the established principle that conformationally constrained amino acids and cyclization significantly increase resistance to proteolytic degradation.[3][4][5] Actual values are sequence-dependent and require experimental verification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aic-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide containing Aic using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Aic-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of Fmoc-Aic-OH (Sterically Hindered):

-

Due to the steric hindrance of Aic, a more potent coupling reagent and extended reaction time are recommended.

-

In a separate vial, dissolve Fmoc-Aic-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).

-

Add the activated Fmoc-Aic-OH solution to the deprotected resin.

-

Shake for at least 4 hours at room temperature. For difficult couplings, this can be extended to overnight.

-

Double Coupling: After the initial coupling, drain the reaction solution and add a fresh solution of activated Fmoc-Aic-OH. Shake for another 2-4 hours.

-

Monitor the coupling with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains sensitive residues, add DTT.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Protocol 2: Proteolytic Stability Assay

This protocol describes a method to assess the stability of an Aic-containing peptide in human serum.

Materials:

-

Lyophilized native and Aic-containing peptides

-

Human serum (pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% TFA (quenching solution)

-

Incubator at 37°C

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Stock Solution Preparation: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.

-

Incubation:

-

Pre-warm human serum to 37°C.

-

Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

-

Incubate the samples at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a microcentrifuge tube containing the quenching solution in a 1:3 ratio (sample:quenching solution).

-

-

Sample Preparation:

-